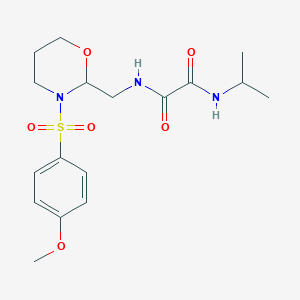

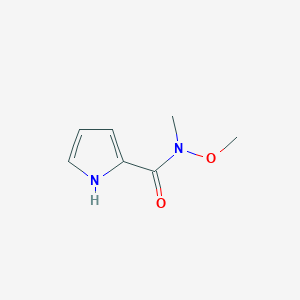

N-甲氧基-N-甲基-1H-吡咯-2-甲酰胺

描述

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (NMMP) is a heterocyclic compound found in various plants, fungi, and bacteria. It is a member of the pyrrole family and is used for a variety of scientific and industrial applications. NMMP is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals and other compounds of interest.

科学研究应用

- Weinreb amides are versatile synthetic intermediates used in organic chemistry. N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (also known as Weinreb amide ) serves as an excellent acylating agent for organolithium or organomagnesium reagents. It can be directly converted from carboxylic acids, making it attractive for synthetic routes. These amides find applications in the preparation of N-protected amino aldehydes and chemoselective transformations in peptide chemistry .

- N-methoxy-N-methyl-1H-pyrrole-2-carboxamide can be used to prepare esters and amides via chemoselective esterification and amidation of carboxylic acids. Its reactivity allows for efficient functional group transformations .

- Pyrrole derivatives, including N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, play a crucial role in drug discovery. Researchers explore their potential as building blocks for various therapeutically active compounds, such as fungicides, antibiotics, anti-inflammatory drugs, and antitumor agents .

- N-methoxy-N-methyl-1H-pyrrole-2-carboxamide belongs to the pyrrole family, which is rich in heterocyclic compounds. These molecules participate in diverse reactions and exhibit unique properties. Researchers investigate their behavior in various chemical environments .

- The compound’s one-pot synthesis methods are of interest. For instance, α-siloxy Weinreb amides can be synthesized from aldehydes using masked acyl cyanide reagents. Such efficient synthetic routes enhance the accessibility of these valuable intermediates .

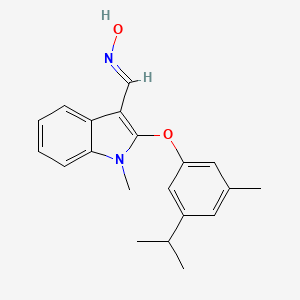

- Although not directly related to N-methoxy-N-methyl-1H-pyrrole-2-carboxamide, indole derivatives share similarities. Indole subunits are prevalent in natural products and bioactive compounds. Researchers explore their synthesis and biological activities .

Organic Synthesis and Weinreb Amides

Esterification and Amidation

Medicinal Chemistry

Heterocyclic Chemistry

One-Pot Synthesis Strategies

Indole Derivatives

作用机制

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets to exert various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.81 (iLOGP), 0.55 (XLOGP3), 0.65 (WLOGP), -0.07 (MLOGP), and 0.34 (SILICOS-IT), with a consensus Log Po/w of 0.65 .

Result of Action

Indole derivatives are known to exert various biological activities, suggesting that the compound may have similar effects .

Action Environment

It’s known that the compound should be stored sealed in a dry room at normal temperature .

属性

IUPAC Name |

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXYXVZGWLLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)

![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2476431.png)